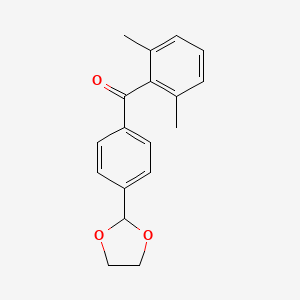

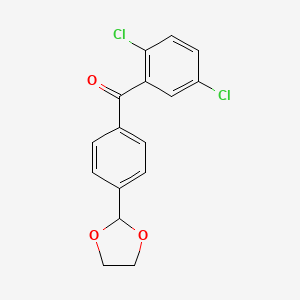

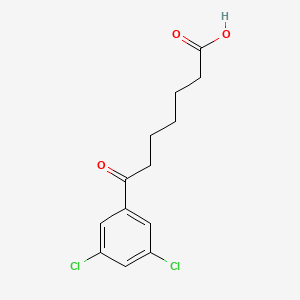

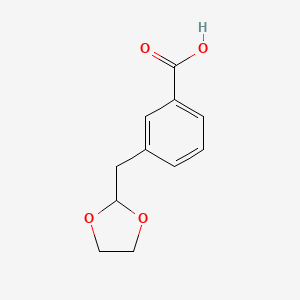

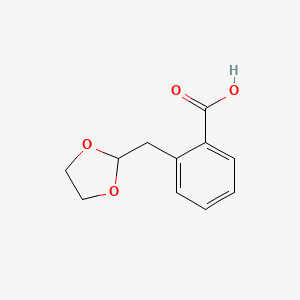

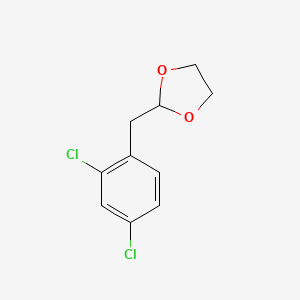

1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene

カタログ番号 B1360757

CAS番号:

898759-13-2

分子量: 233.09 g/mol

InChIキー: MQYHTKTVUAVEHE-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene is a chemical compound with the molecular formula C10H10Cl2O2 . It has a molecular weight of 233.09 . The compound is clear and colorless in its physical form .

Molecular Structure Analysis

The InChI code for 1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene is 1S/C10H10Cl2O2/c11-8-2-1-7 (9 (12)6-8)5-10-13-3-4-14-10/h1-2,6,10H,3-5H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene is a clear, colorless oil . It has a molecular weight of 233.09 .科学的研究の応用

2. Stereoselective Formation of Substituted 1,3-Dioxolanes

- Application Summary : This compound has been used in the stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly during the oxidation of alkenes with hypervalent iodine .

- Methods of Application : The reaction proceeded via stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine. The stereoselective trapping of the cation intermediate with silyl enol ether completed the formation of the dioxolane product .

- Results or Outcomes : The stereoselective formation of substituted 1,3-dioxolanes was achieved through this method .

3. Synthesis of Polylactic Acid (PLA)

- Application Summary : 1,3-Dioxolan-4-ones, which can be synthesized from this compound, have been used as easily accessible monomers for the synthesis of polylactic acid (PLA) .

- Methods of Application : The first example of solvent-free, organocatalyzed, polymerization of 1,3-dioxolan-4-ones is described in the source. An optimization of reaction conditions was carried out, with p-toluensulfonic acid emerging as the most efficient Brønsted acid catalyst .

- Results or Outcomes : The result of this research was the successful synthesis of PLA from 1,3-dioxolan-4-ones .

4. Biobased Reaction Media

- Application Summary : 1,3-Dioxolane compounds, which can be synthesized from this compound, have been used as biobased reaction media . These solvents constitute around 80% of the total volume of chemicals used in fine-chemical processes and contribute significantly to their environmental impact and hazard profile .

- Methods of Application : The compound is prepared from lactic acid and formaldehyde and satisfies the criteria for a green solvent . It is stable under neutral or basic conditions and even survives mildly acidic conditions .

- Results or Outcomes : The use of this compound as a reaction medium has been proposed as an effective new green entry in the class of polar aprotic solvents .

5. Synthesis of Liquid Crystals

- Application Summary : Azoxybenzenes, which can be synthesized from this compound, are widely used as liquid crystals .

- Methods of Application : The specific methods of application can vary depending on the desired end product. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired azoxybenzene .

- Results or Outcomes : The results can vary widely depending on the specific reaction being carried out. In general, this compound is a versatile reagent that can be used to synthesize a wide range of azoxybenzenes .

6. Synthesis of Hyperbranched Polyethers

- Application Summary : 4-(Hydroxymethyl)-1,3-dioxolan-2-one, which can be synthesized from this compound, has been used as a building block to synthesize hyperbranched polyethers .

- Methods of Application : The compound is reacted with cyclic carbonate containing phthalimide moieties to form the desired hyperbranched polyether .

- Results or Outcomes : The result of this research was the successful synthesis of hyperbranched polyethers from 4-(Hydroxymethyl)-1,3-dioxolan-2-one .

7. Synthesis of Azoxybenzenes

- Application Summary : Azoxybenzenes, which can be synthesized from this compound, are widely used as liquid crystals .

- Methods of Application : The specific methods of application can vary depending on the desired end product. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired azoxybenzene .

- Results or Outcomes : The results can vary widely depending on the specific reaction being carried out. In general, this compound is a versatile reagent that can be used to synthesize a wide range of azoxybenzenes .

8. Synthesis of Polyvinyl Chloride Stabilizers

- Application Summary : Azoxybenzenes, which can be synthesized from this compound, have been used as polyvinyl chloride stabilizers .

- Methods of Application : The specific methods of application can vary depending on the desired end product. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired azoxybenzene .

- Results or Outcomes : The results can vary widely depending on the specific reaction being carried out. In general, this compound is a versatile reagent that can be used to synthesize a wide range of azoxybenzenes .

9. Synthesis of Coordination Polymers

- Application Summary : Azoxybenzenes, which can be synthesized from this compound, have been used as ligands for preparing coordination polymers .

- Methods of Application : The specific methods of application can vary depending on the desired end product. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired azoxybenzene .

- Results or Outcomes : The results can vary widely depending on the specific reaction being carried out. In general, this compound is a versatile reagent that can be used to synthesize a wide range of azoxybenzenes .

特性

IUPAC Name |

2-[(2,4-dichlorophenyl)methyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c11-8-2-1-7(9(12)6-8)5-10-13-3-4-14-10/h1-2,6,10H,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYHTKTVUAVEHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645866 |

Source

|

| Record name | 2-[(2,4-Dichlorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene | |

CAS RN |

898759-13-2 |

Source

|

| Record name | 2-[(2,4-Dichlorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

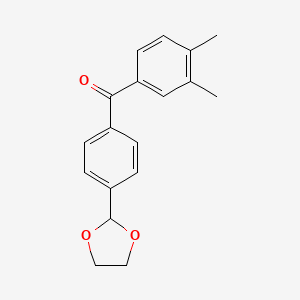

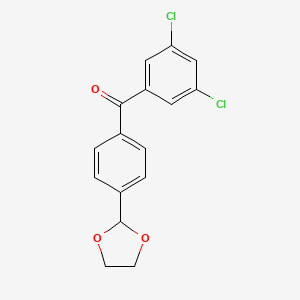

2,6-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone

898760-25-3

3,4-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone

898760-28-6

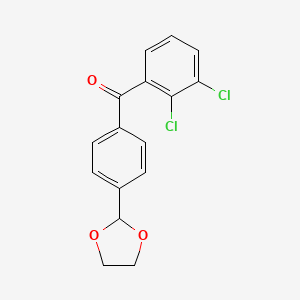

2,3-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone

898760-66-2

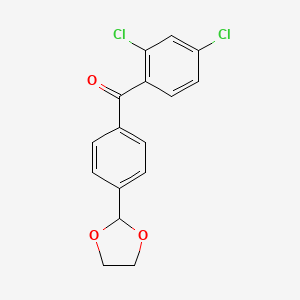

2,4-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone

898760-68-4